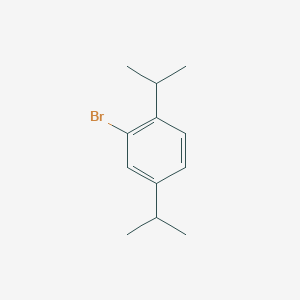

2-Bromo-1,4-diisopropylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,4-di(propan-2-yl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Br/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFMKBVDTMONEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474757 | |

| Record name | 2,5-Diisopropyl-1-bromo-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42196-29-2 | |

| Record name | 2,5-Diisopropyl-1-bromo-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,4-bis(propan-2-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1,4-diisopropylbenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1,4-diisopropylbenzene, a substituted aromatic hydrocarbon of significant interest in organic synthesis. This document details its chemical identity, including its CAS number and structure, and offers a thorough exploration of its synthesis, physicochemical properties, and spectroscopic profile. The guide further delves into the reactivity of this compound, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions, and discusses its potential applications as a key intermediate in the synthesis of complex organic molecules, particularly within the realm of pharmaceutical and materials science research. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Introduction: Unveiling this compound

This compound (CAS No. 42196-29-2) is an organobromine compound characterized by a benzene ring substituted with a bromine atom and two isopropyl groups at the 1 and 4 positions.[1] The strategic placement of the bulky isopropyl groups and the reactive bromine atom makes this molecule a valuable building block in synthetic organic chemistry. The isopropyl groups can impart increased lipophilicity and introduce steric hindrance, which can be strategically exploited to influence the regioselectivity of subsequent reactions and to modulate the physicochemical properties of target molecules. The presence of the aryl bromide functionality opens a gateway to a vast array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures.[2][3]

This guide aims to serve as a detailed resource for researchers and professionals, providing the necessary technical information to effectively utilize this compound in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a chemical is paramount for its successful application. The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | This compound | - |

| CAS Number | 42196-29-2 | [1] |

| Molecular Formula | C₁₂H₁₇Br | [1] |

| Molecular Weight | 241.17 g/mol | [1] |

| Chemical Structure |  | [2] |

| Appearance | Colorless liquid (inferred) | [4] |

| Boiling Point | 142 °C at 25 mmHg | [5] |

| Refractive Index (nD25) | 1.5292 | [5] |

Synthesis of this compound: A Detailed Protocol

The primary route for the synthesis of this compound is through the electrophilic bromination of 1,4-diisopropylbenzene. The isopropyl groups are ortho-, para-directing activators, and due to steric hindrance from the bulky isopropyl groups, the bromination predominantly occurs at one of the ortho positions.

Causality Behind Experimental Choices

The choice of a non-polar solvent like carbon tetrachloride is crucial to solubilize the non-polar starting material, 1,4-diisopropylbenzene. The use of iron powder as a catalyst is a classic method for activating bromine for electrophilic aromatic substitution. The reaction is conducted at a low temperature (-5°C) to control the reaction rate and minimize the formation of polybrominated byproducts. The subsequent work-up steps involving washes with dilute hydrochloric acid, sodium bisulfite solution, and water are designed to remove the iron catalyst, unreacted bromine, and any acidic byproducts, respectively. The final purification by distillation under reduced pressure is necessary to obtain the product in high purity, as it has a relatively high boiling point at atmospheric pressure.

Step-by-Step Experimental Protocol

The following protocol is adapted from established literature procedures.[5]

Materials:

-

1,4-Diisopropylbenzene

-

Bromine

-

Carbon tetrachloride

-

Iron powder

-

3N Hydrochloric acid

-

Dilute sodium bisulfite solution

-

Potassium hydroxide

-

Ethyl alcohol

-

Water

Equipment:

-

One-liter three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Mechanical stirrer

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a one-liter three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 243 parts by weight of 1,4-diisopropylbenzene, 300 parts of carbon tetrachloride, and 2.5 parts of iron powder.

-

Bromination: Cool the flask to -5°C using an ice-salt bath. Prepare a solution of 240 parts of bromine in 180 parts of carbon tetrachloride and add it dropwise to the stirred reaction mixture over a period of seven hours, maintaining the temperature at -5°C.

-

Quenching and Work-up: After the addition is complete, allow the mixture to stir for an additional 30 minutes. Decant the solution from the residual iron bromide. Wash the organic solution twice with 3N hydrochloric acid.

-

Solvent Removal: Remove the carbon tetrachloride under reduced pressure.

-

Hydrolysis: Add a solution of 40 parts of potassium hydroxide in 200 parts of ethyl alcohol to the residue and reflux the mixture for 30 minutes.

-

Extraction and Washing: Pour the reaction mixture into water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, dilute sodium bisulfite solution, and water.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent by distillation. Purify the crude product by vacuum distillation, collecting the fraction boiling at 142°C at 25 mmHg.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the isopropyl groups and the aromatic protons. The two isopropyl groups are chemically equivalent and will each exhibit a septet for the methine proton (CH) and a doublet for the six methyl protons (CH₃). The aromatic region will display three signals corresponding to the three protons on the benzene ring, with their splitting patterns and chemical shifts influenced by the positions of the bromine and isopropyl substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Due to the symmetry of the 1,4-diisopropyl groups, some of the aromatic carbons may be equivalent. The carbon atom directly attached to the bromine will be significantly shifted downfield.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl groups. Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-Br stretching frequency is typically observed in the fingerprint region, below 800 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns will likely involve the loss of methyl and isopropyl groups.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems primarily from the reactivity of the aryl bromide group. This functionality makes it an excellent substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, which are cornerstones of modern organic synthesis and drug discovery.[6][7]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal candidate for several palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. This is a widely used method for the synthesis of biaryl compounds, which are common structural motifs in many pharmaceutical agents.[3]

-

Heck Coupling: This reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a route to more complex unsaturated systems.

-

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a C-N bond by coupling the aryl bromide with an amine. This is a crucial transformation in the synthesis of anilines and their derivatives, which are prevalent in medicinal chemistry.

-

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an aryl alkyne, a valuable building block for further synthetic transformations.

The bulky isopropyl groups flanking the bromine atom can influence the efficiency and selectivity of these coupling reactions, a factor that can be leveraged by synthetic chemists.

Grignard Reagent Formation

The aryl bromide can be converted into a Grignard reagent by reacting it with magnesium metal. This organometallic intermediate is a potent nucleophile and can be used to react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and introduce the 1,4-diisopropylphenyl moiety into a target molecule.

Applications in Drug Development

While specific examples of the use of this compound in the synthesis of marketed drugs are not widely reported, its potential as a key intermediate is significant. The 1,4-diisopropylbenzene scaffold can be found in various biologically active molecules. The ability to introduce this moiety through the versatile chemistry of the aryl bromide makes this compound a valuable tool for medicinal chemists in the following ways:

-

Lead Optimization: The diisopropylphenyl group can be introduced into a lead compound to enhance its lipophilicity, which can improve its pharmacokinetic properties, such as membrane permeability and oral bioavailability.

-

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of analogs where different substituents are introduced at the position of the bromine atom, chemists can systematically probe the SAR of a compound and identify key interactions with its biological target.

-

Fragment-Based Drug Discovery: The 1,4-diisopropylphenyl fragment can be used in fragment-based screening to identify initial hits that can then be elaborated into more potent drug candidates.

Safety and Handling

General Hazards:

-

Skin and Eye Irritant: Aromatic bromides can be irritating to the skin and eyes.[4][10]

-

Respiratory Irritant: Inhalation of vapors may cause respiratory tract irritation.[7]

-

Toxicity: May be harmful if swallowed or absorbed through the skin.[9]

-

Environmental Hazard: Many organobromine compounds are toxic to aquatic life.[4][9]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its unique combination of bulky, lipophilic isopropyl groups and a reactive aryl bromide functionality makes it a powerful tool for the construction of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions and as a precursor for Grignard reagents provides chemists with a wide range of options for introducing the 1,4-diisopropylphenyl moiety into target structures. As the demand for novel and complex molecules in drug discovery and materials science continues to grow, the importance of versatile intermediates like this compound is set to increase. This guide provides the foundational knowledge necessary for researchers to confidently and effectively incorporate this compound into their synthetic strategies.

References

-

Airgas. (2021, January 14). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1,2-diisopropylbenzene. Retrieved from [Link]

-

The Nobel Prize in Chemistry 2010 - Scientific Background: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

Sources

- 1. 42196-29-2|this compound|BLD Pharm [bldpharm.com]

- 2. 4-Bromo-1,2-diisopropylbenzene | C12H17Br | CID 89958268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nobelprize.org [nobelprize.org]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Palladium-Catalyzed Cross-Coupling Reaction of Diazo Compounds and Vinyl Boronic Acids: An Approach to 1,3-Diene Compounds [organic-chemistry.org]

- 6. airgas.com [airgas.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. braskem.com.br [braskem.com.br]

- 9. DIISOPROPYLBENZENE (ALL ISOMERS) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. chemos.de [chemos.de]

2-Bromo-1,4-diisopropylbenzene molecular weight and formula

Title: Technical Profile & Synthesis Guide: 2-Bromo-1,4-diisopropylbenzene Document Type: Technical Whitepaper / Laboratory Guide Target Audience: Synthetic Organic Chemists, Process Chemists, and Materials Scientists.[1]

Executive Summary

This compound (CAS: 42196-29-2) is a specialized halogenated aromatic intermediate.[1][2][3] Characterized by the steric bulk of two isopropyl groups in the para position, this molecule serves as a critical electrophile in transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] Its unique structural geometry—providing steric hindrance ortho to the bromine atom—makes it valuable for synthesizing sterically congested biaryl ligands and organic electronic materials where rotation restriction (atropisomerism) or solubility enhancement is required.

Physicochemical Profile

The following data constitutes the core identity of the molecule. Researchers should verify these parameters against Certificate of Analysis (CoA) data upon receipt of commercial samples.

| Parameter | Specification | Notes |

| IUPAC Name | 2-Bromo-1,4-di(propan-2-yl)benzene | Also known as 2-Bromo-p-cymene derivative |

| CAS Number | 42196-29-2 | Critical for inventory verification |

| Molecular Formula | C₁₂H₁₇Br | |

| Molecular Weight | 241.17 g/mol | Calculated (C: 12.01, H: 1.008, Br: 79.[1][2][4]90) |

| Physical State | Colorless to pale yellow liquid | |

| Boiling Point | ~142°C @ 25 mmHg | Literature value (may vary by purity) |

| Refractive Index ( | ~1.529 | Typical for aryl bromides |

| Solubility | Immiscible in water; Soluble in DCM, THF, Hexanes | Lipophilic character dominates |

Structural Analysis & Spectroscopic Signature

To validate the synthesis or identity of this compound, researchers must distinguish it from the symmetric starting material (1,4-diisopropylbenzene).[1]

NMR Interpretation Strategy

The introduction of the bromine atom at the 2-position breaks the symmetry of the para-diisopropylbenzene precursor.[1]

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region: Unlike the singlet (4H) of the starting material, the product displays an ABC or ABX system.

-

H-3 (Ortho to Br): Doublet (d), deshielded by the bromine atom.

-

H-5, H-6: Multiplets/doublets shifted upfield relative to H-3.[1]

-

-

Aliphatic Region:

-

-

Mass Spectrometry (GC-MS):

-

Molecular Ion: Look for peaks at m/z 240 and 242 (1:1 ratio) characteristic of the

Br and -

Fragmentation: Significant peak at [M-15]⁺ (loss of methyl group) and [M-43]⁺ (loss of isopropyl).[1]

-

Synthetic Methodology

Objective: Selective mono-bromination of 1,4-diisopropylbenzene via Electrophilic Aromatic Substitution (EAS).

Mechanism: The reaction relies on the activation of diatomic bromine by a Lewis acid catalyst (Iron/Iron(III) Bromide). The directing effects of the isopropyl groups are ortho/para.[1] Since the para positions are blocked, substitution occurs ortho to an isopropyl group. Due to symmetry, all four open positions are equivalent for the first bromination.

Experimental Protocol

-

Reagents:

Step-by-Step Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr gas evolution.

-

Charging: Add 1,4-diisopropylbenzene and the solvent to the flask. Add the iron catalyst.[1]

-

Temperature Control: Cool the reaction mixture to -5°C to 0°C using an ice/salt bath. Crucial: Low temperature prevents di-bromination.[1]

-

Addition: Add Br₂ dropwise over 60–90 minutes. The solution will turn dark red/brown.[1] Exclude light (wrap flask in foil) to prevent radical side reactions at the benzylic position.[1]

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor by TLC or GC.[1]

-

Quenching: Pour the mixture into a saturated Sodium Thiosulfate (

) solution. This reduces unreacted bromine (red color disappears).[1] -

Workup: Separate the organic layer.[1] Wash with water (2x) and Brine (1x). Dry over anhydrous

.[1] -

Purification: Remove solvent under reduced pressure. Purify the crude oil via vacuum distillation (bp ~142°C at 25 mmHg) to separate the mono-bromo product from unreacted starting material and trace di-bromo byproducts.[1]

Visual Workflow (DOT Diagram)

Caption: Operational workflow for the selective mono-bromination of 1,4-diisopropylbenzene.[1]

Applications in Drug Discovery & Materials

The steric bulk of this compound is its defining feature.[1]

-

Buchwald-Hartwig Amination: When coupled with amines, the isopropyl group ortho to the reaction site prevents catalyst deactivation and forces the formation of the active catalytic species (reductive elimination is accelerated by steric bulk).[1]

-

Suzuki-Miyaura Coupling: Used to synthesize poly(p-phenylene) derivatives.[1] The isopropyl groups prevent

-stacking aggregation in the final polymer, improving solubility and processing in organic electronics (OLEDs). -

Ligand Synthesis: Precursor to bulky phosphine ligands.[1] The steric bulk protects the phosphorus center from oxidation and enhances catalytic turnover rates in difficult couplings.[1]

Safety & Handling (E-E-A-T)

-

Hazards:

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Light sensitive (store in amber glass).

-

Spill Protocol: Absorb with inert material (vermiculite).[1] Do not flush into surface water.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89958268, 4-Bromo-1,2-diisopropylbenzene (Isomer Analog Reference).[1] Retrieved from [Link]

-

Smith, P. A. S. (1955). The Chemistry of Open-Chain Organic Nitrogen Compounds.[1] (General reference for electrophilic aromatic substitution mechanisms).

-

PrepChem. Synthesis of this compound. (Methodology adaptation). Retrieved from [Link]

Sources

- 1. 57190-17-7|2-Bromo-1,3-diisopropylbenzene|BLD Pharm [bldpharm.com]

- 2. 52076-43-4|2-Bromo-1,4-diethylbenzene|BLD Pharm [bldpharm.com]

- 3. 7073-99-6|1-Bromo-2-(tert-butyl)benzene|BLD Pharm [bldpharm.com]

- 4. 4-Bromo-1,2-diisopropylbenzene | C12H17Br | CID 89958268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diisopropylbenzene - Wikipedia [en.wikipedia.org]

- 6. 1,4-DIISOPROPYLBENZENE | 100-18-5 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: 2-Bromo-1,4-diisopropylbenzene as a Foundational Precursor for Organic Electronic Materials

Abstract

The rational design of organic semiconductors is paramount to advancing the field of organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The selection of appropriate precursor molecules is the critical first step in synthesizing high-performance conjugated polymers and small molecules. This guide provides a detailed examination of 2-bromo-1,4-diisopropylbenzene, a key building block whose unique structural and chemical properties make it an invaluable precursor. We will explore the causality behind its utility, provide detailed, field-proven protocols for its application in cornerstone cross-coupling reactions, and illustrate its pathway from a simple molecule to a functional component in electronic devices.

Introduction: The Strategic Importance of Precursor Design

The performance of an organic electronic device is intrinsically linked to the molecular structure of the active semiconductor layer.[1][2] Properties such as charge carrier mobility, photoluminescent efficiency, and environmental stability are not accidental; they are engineered at the molecular level. This compound has emerged as a strategic precursor for several compelling reasons:

-

Reactive Handle: The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, the primary method for constructing the carbon-carbon bonds that form the backbone of conjugated polymers.[3]

-

Solubility Enhancement: The two isopropyl groups are a defining feature. Their bulky, non-planar nature disrupts intermolecular packing, significantly enhancing the solubility of the resulting polymers and small molecules in common organic solvents. This is crucial for enabling solution-based processing techniques like spin-coating and inkjet printing, which are essential for low-cost, large-area device fabrication.

-

Morphological Control: The steric hindrance provided by the isopropyl groups helps to prevent excessive aggregation of polymer chains in the solid state. This can lead to more favorable thin-film morphologies, which are critical for efficient charge transport.

-

Structural Rigidity and Definition: The 1,4-disubstituted benzene ring provides a rigid, well-defined linear segment within a polymer backbone, ensuring effective π-orbital overlap and conjugation along the chain.

This document serves as a comprehensive guide for researchers, outlining the synthesis, properties, and key synthetic applications of this versatile building block.

Physicochemical Properties and Synthesis Overview

A thorough understanding of a precursor's physical properties is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇Br | [4] |

| Molecular Weight | 241.17 g/mol | [4] |

| Appearance | Colorless Liquid | [3] |

| Boiling Point | 142°C at 25 mmHg | [5] |

| Refractive Index (n_D_²⁵) | 1.5292 | [5] |

Synthesis Protocol: Electrophilic Bromination of p-Diisopropylbenzene

The most direct route to this compound is the electrophilic aromatic substitution of commercially available 1,4-diisopropylbenzene.[5][6]

Protocol 1: Synthesis of this compound

-

Setup: To a 1 L three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,4-diisopropylbenzene (243 parts by weight) and carbon tetrachloride (300 parts by weight).

-

Catalyst Addition: Add iron powder (2.5 parts by weight) to act as a Lewis acid catalyst.

-

Bromination: Cool the mixture to -5°C using an ice-salt bath. Prepare a solution of bromine (240 parts by weight) in carbon tetrachloride (to make 180 parts of solution) and add it dropwise from the dropping funnel over 7 hours, maintaining the temperature at -5°C.

-

Causality Note: The low temperature and slow addition rate are critical for minimizing the formation of dibrominated and other over-brominated byproducts, thus maximizing the yield of the desired mono-brominated product.

-

-

Quenching & Workup: Once the addition is complete, allow the reaction to stir for an additional hour. Carefully decant the solution to remove the residual iron catalyst. Wash the organic solution twice with 3N HCl to remove any remaining iron salts.

-

Purification: Remove the carbon tetrachloride under reduced pressure. Add a solution of potassium hydroxide (40 parts) in ethanol (200 parts) and reflux for 30 minutes to neutralize any remaining acid and react with any excess bromine.[5]

-

Extraction: Pour the mixture into water. Separate the organic layer and wash sequentially with dilute HCl, dilute sodium bisulfite solution (to remove residual bromine color), and finally with water until neutral.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield this compound (boiling point 142°C at 25 mmHg).[5]

-

Validation: The purity of the final product should be confirmed by GC-MS and ¹H NMR spectroscopy before use in subsequent polymerization reactions.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true utility of this compound is realized in its application as an electrophile in cross-coupling reactions to form C-C bonds, the bedrock of conjugated polymer synthesis.[7][8]

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling reaction in organic electronics due to its mild conditions, commercial availability of reagents, and tolerance of a wide variety of functional groups.[9][10][11]

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. (Max Width: 760px)

Protocol 2: General Procedure for Suzuki Coupling

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid or ester (1.1-1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically aqueous K₂CO₃ (2M solution, 3.0 eq.).

-

Expertise Note: The choice of catalyst and base can be critical. For more sterically hindered or electronically deactivated substrates, more active catalysts with specialized phosphine ligands (e.g., SPhos, XPhos) may be required.

-

-

Solvent Addition: Add a degassed solvent system. A common choice is a biphasic mixture of toluene and water, or a single-phase solvent like THF or 1,4-dioxane.

-

Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all dissolved oxygen is removed. Oxygen can oxidatively deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100°C. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the coupled product.

-

Validation: Confirm the structure of the product by ¹H and ¹³C NMR spectroscopy and mass spectrometry.

The Stille Coupling

The Stille coupling reaction involves the coupling of an organohalide with an organotin (stannane) reagent.[12][13] It is highly valued for its tolerance of a very broad range of functional groups and its insensitivity to the presence of water.

Protocol 3: General Procedure for Stille Coupling

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.), the organostannane reagent (e.g., a tributylstannyl-aryl compound, 1.05 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) in a suitable anhydrous, degassed solvent like toluene or DMF.[14]

-

Reaction: Heat the mixture to 90-110°C and stir under the inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

-

Trustworthiness Note: Stille reactions can be slower than Suzuki couplings. Reaction times of 12-48 hours are not uncommon.

-

-

Workup: Upon completion, cool the mixture and dilute it with an organic solvent like ethyl acetate.

-

Purification & Tin Removal: A key challenge in Stille couplings is the removal of toxic organotin byproducts.[14] This can be achieved by:

-

Washing the organic solution with an aqueous solution of KF. This causes the tin byproducts to precipitate as insoluble fluorides, which can be filtered off.

-

Extensive column chromatography on silica gel.

-

-

Isolation: After tin removal, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Further purification by recrystallization may be necessary.

-

Validation: Characterize the final product using NMR and mass spectrometry.

Application Workflow: Synthesis of a Model Conjugated Polymer

To demonstrate the practical application of this compound, we present a workflow for the synthesis of a model alternating copolymer, a material class often explored for OFETs.[15]

Figure 3: Conceptual pathway from precursor properties to final device fabrication. (Max Width: 760px)

Safety and Handling

-

This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and contact with skin.

-

Palladium Catalysts: Many palladium compounds are toxic and may be irritants. Handle with care, avoiding inhalation of fine powders.

-

Solvents: Toluene, THF, and other organic solvents are flammable and have associated toxicities. All reactions and solvent handling should be performed in a fume hood away from ignition sources.

-

Organotin Reagents: Stannanes are highly toxic. Strict safety protocols must be followed, including the use of dedicated glassware and appropriate waste disposal procedures.

Conclusion

This compound is more than just a chemical reagent; it is a strategic design element in the synthesis of advanced organic electronic materials. Its structure provides a potent combination of reactivity for polymerization and physical properties that ensure the resulting macromolecules are processable and possess favorable solid-state morphology. The protocols and workflows detailed in this guide provide a robust framework for researchers to leverage this precursor's advantages, paving the way for the development of next-generation organic semiconductors for OFETs, OLEDs, and other electronic applications.

References

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Application of organic field-effect transistors in memory - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. 4-Bromo-1,2-diisopropylbenzene | C12H17Br | CID 89958268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. 1,4-DIISOPROPYLBENZENE synthesis - chemicalbook [chemicalbook.com]

- 7. "Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyr" by Kenneth-John Jack Bell [digitalcommons.kennesaw.edu]

- 8. Optoelectronic Devices with DPP-containing Molecules [sigmaaldrich.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Stille reaction - Wikipedia [en.wikipedia.org]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. researchgate.net [researchgate.net]

- 16. CN111138242A - Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. 2-BROMO-1-ISOPROPYL-4-NITROBENZENE | 101980-41-0 [chemicalbook.com]

- 19. 1,4-Dibromo-2,5-diisopropylbenzene | C12H16Br2 | CID 21447437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Conjugated Inorganic–Organic Hybrid Polymers with p‐Block Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Suzuki Coupling [organic-chemistry.org]

- 23. DFT and TD-DFT study on the optical and electronic properties of derivatives of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene - Arabian Journal of Chemistry [arabjchem.org]

- 24. US7102043B2 - Process for synthesizing diisopropylbenzene - Google Patents [patents.google.com]

- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 26. youtube.com [youtube.com]

- 27. Block copolymer supramolecular assembly using a precursor to a novel conjugated polymer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. m.youtube.com [m.youtube.com]

- 29. The New Era of Organic Field-Effect Transistors: Hybrid OECTs, OLEFETs and OFEWs [mdpi.com]

- 30. Synthesis of cationic conjugated polymers for use in label-free DNA microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Preparation of different conjugated polymers characterized by complementary electronic properties from an identical precursor - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Bromo-1,4-diisopropylbenzene in Advanced Materials Synthesis: A Guide for Researchers

In the landscape of materials science, the thoughtful selection of molecular building blocks is paramount to the rational design of functional polymers with tailored properties. 2-Bromo-1,4-diisopropylbenzene emerges as a strategic monomer in this context, offering a unique combination of reactivity and structural attributes. The presence of a reactive bromine atom facilitates its participation in a variety of powerful cross-coupling reactions, while the bulky isopropyl groups impart significant solubility and influence the solid-state morphology of the resulting polymers. This guide provides an in-depth exploration of the application of this compound in the synthesis of advanced materials, complete with detailed protocols and expert insights for researchers, scientists, and professionals in drug development.

Part 1: The Role of this compound in Polymer Chemistry

This compound is a versatile organic building block.[1] Its core utility in materials science lies in its ability to serve as a monomer in the synthesis of conjugated polymers and porous organic frameworks. The bromine substituent is a key functional handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, which are cornerstones of modern polymer synthesis.[1][2][3]

The diisopropylbenzene backbone offers several advantages:

-

Enhanced Solubility: The bulky, non-polar isopropyl groups disrupt intermolecular packing, significantly improving the solubility of the resulting polymers in common organic solvents. This is a critical factor for solution-based processing techniques used in the fabrication of organic electronic devices.

-

Morphological Control: The steric hindrance provided by the isopropyl groups can influence the planarity of the polymer backbone, affecting the electronic properties and solid-state packing of the material.

-

Thermal Stability: The robust aromatic core contributes to the overall thermal stability of the synthesized polymers.

Part 2: Synthesis of Conjugated Polymers for Organic Electronics

Conjugated polymers derived from this compound are promising materials for applications in organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The extended π-conjugation along the polymer backbone facilitates charge transport, a key requirement for these devices.

Application Note: Suzuki-Miyaura Polycondensation for Poly(2,5-diisopropyl-p-phenylene)

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[2][4] In the context of polymer synthesis, it allows for the efficient polycondensation of aryl halides with aryl boronic acids or esters. The reaction is known for its mild conditions and tolerance to a wide range of functional groups.[4]

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

Caption: Workflow for Suzuki-Miyaura Polycondensation.

Detailed Experimental Protocol: Synthesis of Poly(2,5-diisopropyl-p-phenylene) via Suzuki-Miyaura Coupling

This protocol provides a general method for the synthesis of poly(2,5-diisopropyl-p-phenylene). Optimization may be required for specific applications.

Materials:

-

This compound (1.0 eq)

-

1,4-Benzenediboronic acid (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

-

Potassium carbonate (K₂CO₃) (4.0 eq)

-

Toluene (anhydrous)

-

Water (degassed)

-

Methanol

-

Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser, etc.)

Procedure:

-

Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, 1,4-Benzenediboronic acid, and potassium carbonate.

-

Catalyst Addition: Under a positive pressure of argon or nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Solvent Addition: Add a degassed 2:1 mixture of toluene and water to the flask.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.[5]

-

Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 48 hours.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a large volume of methanol to precipitate the polymer.

-

Collect the polymer by filtration and wash thoroughly with methanol and water to remove any residual catalyst and salts.

-

To further purify, dissolve the polymer in a minimal amount of a suitable solvent (e.g., chloroform or tetrahydrofuran) and reprecipitate into methanol.

-

Collect the purified polymer by filtration and dry under vacuum at 40 °C overnight.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower polymer molecular weight. Therefore, maintaining an inert atmosphere throughout the reaction is crucial.

-

Degassed Solvents: Dissolved oxygen in the solvents can also deactivate the catalyst.

-

Base: The base is required to activate the boronic acid for the transmetalation step.[3] Potassium carbonate is a common and effective choice.

-

Biphasic Solvent System: The use of a biphasic toluene/water system is common in Suzuki couplings. The organic phase dissolves the monomers and the growing polymer, while the aqueous phase dissolves the inorganic base.

Part 3: Synthesis of Porous Organic Polymers (POPs)

Porous organic polymers (POPs) are a class of materials characterized by high surface areas, tunable pore sizes, and excellent chemical and thermal stability.[6] These properties make them attractive for applications in gas storage and separation, catalysis, and sensing. This compound can be used as a building block to introduce porosity and enhance the processability of POPs.

Application Note: Suzuki Coupling for the Synthesis of a Pyrene-Based Porous Organic Polymer

By reacting a difunctional monomer like this compound with a trifunctional or tetrafunctional comonomer, a highly cross-linked, porous network can be formed. The use of a large, planar comonomer like pyrene can lead to POPs with high surface areas.[7][8]

Reaction Principle: The Suzuki coupling reaction is employed to form a rigid, covalent network. The stoichiometry and geometry of the monomers dictate the structure and porosity of the resulting POP.

Caption: Workflow for Porous Organic Polymer Synthesis.

Detailed Experimental Protocol: Synthesis of a Pyrene-Containing POP

Materials:

-

This compound (2.0 eq)

-

1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium carbonate (K₂CO₃) (8.0 eq)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Methanol, Tetrahydrofuran (THF), Chloroform

Procedure:

-

Reaction Setup: In a Schlenk tube, combine this compound, 1,3,6,8-tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene, potassium carbonate, and the palladium catalyst.

-

Solvent Addition and Degassing: Add anhydrous DMF and degas the mixture by bubbling with argon for 30 minutes.

-

Polymerization: Heat the reaction mixture to 120 °C and stir for 72 hours.

-

Work-up and Purification:

-

Cool the reaction to room temperature and collect the solid product by filtration.

-

Wash the solid extensively with water and methanol.

-

Perform a Soxhlet extraction with THF and chloroform for 24 hours each to remove any unreacted monomers and oligomers.

-

Dry the resulting porous polymer in a vacuum oven at 80 °C overnight.

-

Part 4: Characterization of Synthesized Materials

Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized polymers.

| Technique | Information Obtained | Representative Data for Poly(2,5-diisopropyl-p-phenylene) |

| ¹H NMR | Confirmation of polymer structure, end-group analysis. | δ 7.3-7.6 (m, aromatic protons), 2.8-3.1 (septet, CH), 1.2-1.4 (d, CH₃).[9] |

| GPC/SEC | Molecular weight (Mn, Mw) and polydispersity index (PDI).[10][11][12] | Mn = 15-30 kDa, Mw = 30-60 kDa, PDI = 2.0-2.5. |

| TGA | Thermal stability. | Decomposition temperature (Td) > 400 °C. |

| UV-Vis | Optical bandgap. | λmax ≈ 350 nm in solution. |

| Cyclic Voltammetry | HOMO/LUMO energy levels, electrochemical bandgap. | HOMO ≈ -5.5 eV, LUMO ≈ -2.5 eV. |

| BET Analysis (for POPs) | Surface area and pore size distribution. | Surface area: 300-800 m²/g. |

Part 5: Alternative Synthetic Route and Applications

While palladium-catalyzed cross-coupling reactions are predominant, other methods can be employed to polymerize diisopropylbenzene derivatives. A German patent describes the synthesis of poly-p-diisopropylbenzene by reacting p-diisopropylbenzene with di-tert-butyl peroxide at elevated temperatures.[6] This method proceeds via a free-radical mechanism and can be used to produce polymer modifiers and fire-retardant additives.[6]

Conclusion

This compound is a valuable and versatile monomer for the synthesis of advanced functional materials. Its unique structural features allow for the creation of soluble, thermally stable conjugated polymers for organic electronics and high-surface-area porous organic polymers for a range of applications. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the potential of this important building block in their own materials development endeavors.

References

-

PrepChem. Synthesis of this compound. Available from: [Link]

-

Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]

-

Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 28889-28893. Available from: [Link]

-

Patel, H. H., et al. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. ACS Medicinal Chemistry Letters, 5(8), 933-936. Available from: [Link]

-

Gao, T., et al. (2021). Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides. Polymers, 14(1), 5. Available from: [Link]

-

Lee, B. L., et al. (2014). Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4-phenylene vinylene), and Their Alternating Copolymer. Journal of Applied Polymer Science, 131(23). Available from: [Link]

- DE4437466A1. Process for the preparation of poly-p-diisopropylbenzene. Google Patents.

-

Monnery, B. D., et al. (2021). comparative diffusion ordered 1H-NMR spectroscopy of poly(2-ethyl-2-oxazoline)s and poly(ethylene glycol) in D2O. Polymer Chemistry, 12(1), 135-144. Available from: [Link]

-

ResearchGate. Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More. Available from: [Link]

-

ResearchGate. Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides. Available from: [Link]

-

Lutz, P. J., et al. (1982). Anionic polymerization and copolymerization of 1,3- and 1,4-diisopropenylbenzene. Macromolecular Chemistry and Physics, 183(11), 2787-2797. Available from: [Link]

-

VCU Scholars Compass. Pyrene-Derived Porous Organic Polymers: Design, Synthesis, and Application to Gas Storage and Separation. Available from: [Link]

-

JOVE. Molecular Weight Characterization of Conjugated Polymers through Gel Permeation Chromatography and Static Light Scattering. Available from: [Link]

-

Spectroscopy Online. GPC–IR Hyphenated Technology to Characterize Copolymers and to Deformulate Complex Polymer Mixtures in Polymer-Related Industries. Available from: [Link]

-

Wang, Y., et al. (2023). Composites of azo-linked pyrene-tetraone porous organic polymers as cathodes for lithium-ion batteries. Journal of Materials Chemistry A. Available from: [Link]

-

Intertek. GPC-NMR Analysis for Polymer Characterisation. Available from: [Link]

-

Tsotsalas, M., et al. (2021). Dynamic porous organic polymers with tuneable crosslinking degree and porosity. Chemical Science, 12(35), 11776-11783. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. DE4437466A1 - Process for the preparation of poly-p-diisopropylbenzene - Google Patents [patents.google.com]

- 7. Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lee.chem.uh.edu [lee.chem.uh.edu]

- 10. par.nsf.gov [par.nsf.gov]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

Troubleshooting & Optimization

Technical Support Center: Grignard Reagent Initiation for 2-Bromo-1,4-diisopropylbenzene

Welcome to the technical support center for organometallic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formation of Grignard reagents from sterically hindered aryl halides, specifically 2-bromo-1,4-diisopropylbenzene. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize this critical reaction.

The formation of a Grignard reagent from this compound can be notoriously difficult to initiate. The steric bulk of the two isopropyl groups flanking the bromine atom significantly hinders the approach to the magnesium metal surface. Furthermore, the inherent stability of the aryl bromide bond requires more energy to break compared to a typical alkyl bromide. This guide addresses the most common failure points and provides field-proven solutions.

Troubleshooting Guide: Initiation Failure

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the synthesis of 2,5-diisopropylphenylmagnesium bromide.

Q1: My Grignard reaction with this compound won't start. What are the most common causes of initiation failure?

A1: Initiation failure is the most common hurdle in Grignard synthesis, and for a sterically demanding substrate like this, the causes are often multifaceted. The primary culprits are invariably related to reactant purity, glassware preparation, and the activation state of the magnesium.

-

Magnesium Passivation: The most frequent cause is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[1] This layer is inert and physically prevents the magnesium from undergoing the necessary redox reaction with the aryl bromide.

-

Presence of Water: Grignard reagents are extremely potent bases and will be instantly quenched by even trace amounts of water.[2][3][4][5] This is why rigorously anhydrous conditions are non-negotiable. Sources of water can include inadequately dried glassware, solvents, or even atmospheric moisture.

-

Steric Hindrance: The two bulky isopropyl groups on the aromatic ring sterically shield the carbon-bromine bond, making it difficult for the molecule to orient correctly on the magnesium surface for the electron transfer to occur.[6][7] This increases the activation energy of the reaction.

-

Reagent Quality: Ensure that your this compound is pure and, most importantly, dry. The quality of the magnesium turnings can also vary significantly between suppliers.[8]

Q2: I've flame-dried my glassware and used an anhydrous solvent, but the reaction still won't initiate. How can I effectively activate the magnesium?

A2: Activating the magnesium is crucial for exposing a fresh, reactive metal surface.[1] For a challenging substrate like this compound, a simple mechanical method or a chemical initiator is almost always required.

Recommended Magnesium Activation Techniques

| Activation Method | Mechanism | Key Considerations & Cautions |

| Mechanical Crushing | Physically breaks the MgO layer, exposing fresh Mg. | Can be done in situ with a dry glass rod. Be careful not to break the flask. Some labs use continuous stirring of Mg turnings under argon for several hours.[9] |

| Iodine (I₂) Crystals | A small crystal of iodine etches the Mg surface (2Mg + I₂ → 2MgI). The disappearance of the characteristic purple/brown color is a visual indicator of reaction initiation.[6][10] | Use only a single, small crystal. Excess iodine can lead to unwanted side reactions. |

| 1,2-Dibromoethane (DBE) | Reacts with Mg to form ethylene gas and MgBr₂, which helps to clean and activate the surface. The observation of gas bubbles is a positive sign.[1][11] | This is a highly effective and commonly used method. Add a few drops to the Mg before adding the primary halide.[11] |

| Gentle Heating | Provides the activation energy needed to overcome the initial barrier. | Use a heat gun cautiously to warm a small spot on the flask.[12] WARNING: Be prepared for a vigorous exotherm. Have an ice bath ready to control the reaction rate once it starts.[12] |

A combination of these methods, such as adding a crystal of iodine and gently warming, is often the most effective strategy.

Q3: What are the optimal solvent and addition conditions for this specific Grignard reaction?

A3: Solvent choice plays a critical role. The solvent must be aprotic and capable of solvating the Grignard reagent to stabilize it.[13][14]

-

Solvent Selection: While diethyl ether is a traditional choice, Tetrahydrofuran (THF) is generally superior for preparing Grignard reagents from less reactive aryl halides.[13] THF has a higher boiling point, allowing the reaction to be conducted at a higher temperature if necessary, and its oxygen atom is a better Lewis base, which helps to stabilize the forming RMgX species.

-

Solvent Purity: The solvent MUST be anhydrous. Commercial anhydrous solvents are reliable, but if you are drying your own, ensure it is done correctly.

Common Solvents and Recommended Drying Agents

| Solvent | Boiling Point (°C) | Recommended Drying Agents |

| Tetrahydrofuran (THF) | 66 | Sodium/benzophenone ketyl, Molecular Sieves (3Å or 4Å) |

| Diethyl Ether | 34.6 | Sodium/benzophenone ketyl, Lithium aluminum hydride (LAH) |

-

Addition Rate & Concentration: To minimize side reactions, particularly Wurtz coupling, the this compound should be added slowly and judiciously.[15][16] A common procedure involves dissolving the aryl bromide in a portion of the anhydrous solvent and adding it dropwise via a pressure-equalizing addition funnel to the activated magnesium suspension. Add only a small amount of the halide solution initially (~5-10%) and wait for signs of initiation before continuing with the slow addition.[6]

Q4: My reaction mixture is turning dark brown or black. Is this a problem?

A4: The appearance of a cloudy, gray, or light brown solution is a classic visual indicator of successful Grignard reagent formation.[6][10] However, if the solution turns very dark brown or black, it could be indicative of side reactions. The most common side reaction is Wurtz-type coupling , where the newly formed Grignard reagent reacts with unreacted aryl bromide to form a dimer.[1][15][16]

This side reaction is favored by:

-

High local concentrations of the aryl bromide (adding it too quickly).[1]

-

High reaction temperatures.[1]

If you observe this, it's a sign that your addition rate may be too fast or your reaction temperature is too high. While some discoloration is normal, excessive darkening often correlates with lower yields of the desired Grignard reagent.

Experimental Workflow & Protocols

Troubleshooting Flowchart for Grignard Initiation

Caption: A systematic workflow for troubleshooting Grignard initiation failure.

Protocol: Initiating Grignard Formation with 1,2-Dibromoethane

This protocol assumes a reaction scale using approximately 1.2 equivalents of magnesium turnings to 1.0 equivalent of this compound.

-

Glassware Preparation: Thoroughly flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (topped with a drying tube or inert gas inlet), and a pressure-equalizing addition funnel under a stream of dry nitrogen or argon. Allow the apparatus to cool to room temperature under the inert atmosphere.

-

Reagent Setup:

-

To the cooled flask, add the magnesium turnings (1.2 eq).

-

In the addition funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF.

-

-

Magnesium Activation: Using a syringe, add a small amount of 1,2-dibromoethane (e.g., 0.1-0.2 mL for a 50 mmol scale reaction) directly to the stirring magnesium turnings.[1][11]

-

Initiation:

-

Add a small portion (~5%) of the aryl bromide solution from the addition funnel to the flask.

-

Observe the magnesium surface closely. Signs of initiation include the spontaneous evolution of bubbles (ethylene gas) and the solution beginning to turn cloudy.[10]

-

If no reaction is observed after several minutes, gently warm the flask with a heat gun until bubbling is seen. Immediately remove the heat source.

-

-

Grignard Formation:

-

Once the reaction is self-sustaining (maintaining a gentle reflux), begin the dropwise addition of the remaining aryl bromide solution at a rate that maintains a steady but controlled reflux.

-

If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with an ice-water bath.

-

After the addition is complete, continue to stir the mixture (with gentle heating if necessary) for an additional 1-2 hours to ensure complete reaction. The final mixture should be a cloudy, gray-brown suspension.

-

Reaction Pathway and Major Side Reaction

Caption: Desired Grignard formation versus the competing Wurtz coupling side reaction.

Frequently Asked Questions (FAQs)

Q: What are the clear visual signs of a successful Grignard initiation? A: There are several key indicators:

-

If using iodine, the brown/purple color will fade.[10]

-

Gentle bubbling or effervescence will appear on the surface of the magnesium turnings.[12]

-

The reaction mixture will begin to turn cloudy and typically takes on a gray or brownish hue.[10]

-

An exotherm will be generated, causing the solvent to warm up and potentially begin to reflux on its own.[10]

Q: Can I use sonication to help start the reaction? A: Yes, sonication is a valid and often effective technique. The high-frequency ultrasound waves can help to physically disrupt the magnesium oxide layer through a process called cavitation, exposing a fresh metal surface and promoting initiation.[2]

Q: Is it possible to store the prepared Grignard reagent? A: While it is best to use the Grignard reagent immediately in situ, it can be stored for short periods. The solution must be kept under a strictly inert atmosphere (nitrogen or argon) in a sealed, dry container to prevent decomposition from atmospheric oxygen and moisture.[5][17] The quality of the reagent will degrade over time.

Q: How can I confirm that the Grignard reagent has formed and estimate its concentration? A: The most reliable method is to perform a titration. A common method involves taking an aliquot of the Grignard solution, quenching it with a known excess of iodine, and then back-titrating the remaining iodine with a standardized sodium thiosulfate solution. Simpler methods, such as titration with a known concentration of a protic acid (like sec-butanol) in the presence of an indicator (like 1,10-phenanthroline), are also widely used.

References

- BenchChem. (n.d.). Troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane.

- Chegg. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously.

- BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.

- Wellcome Centre for Anti-Infectives Research. (2023, February 9). Making a Grignard reagent from elemental magnesium [Video]. YouTube.

- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.

- Reddit. (2022, January 7). Failed Grignard Reaction?. r/OrganicChemistry.

- Jasperse, J. (n.d.). Grignard Reaction.

- Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.

- Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide.

- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.

- The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube.

- Chemistry LibreTexts. (2023, January 22). Grignard Reagents.

- BYJU'S. (n.d.). Grignard Reagent.

- University of Missouri–St. Louis. (n.d.). 25. The Grignard Reaction.

- Chemistry LibreTexts. (2024, March 25). 10.6: Reactions of Alkyl Halides - Grignard Reagents.

- Organic Chemistry. (2021, January 21). 12.4 Grignard Reagents [Video]. YouTube.

- SpringerLink. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation.

- Reddit. (2021, March 5). Grignard reagents and drying. r/chemistry.

- Alfa Chemistry. (n.d.). Grignard Reaction.

- American Chemical Society. (n.d.). The Grignard Reagents | Organometallics. ACS Publications.

- Sciencemadness Discussion Board. (2016, August 29). Drying ether for Grignard.

- ResearchGate. (2017, July 8). Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. homework.study.com [homework.study.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. reddit.com [reddit.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. reddit.com [reddit.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. pubs.acs.org [pubs.acs.org]

Technical Support Center: Bromination of Diisopropylbenzene (DIPB)

This guide is structured as a Tier 3 Technical Support resource for process chemists and researchers working with Diisopropylbenzene (DIPB).

Subject: Troubleshooting Side Reactions & Process Optimization Ticket Context: User reports yield loss, "tar" formation, and unexpected peak distributions during the bromination of 1,3-Diisopropylbenzene. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary: The Substrate Challenge

Diisopropylbenzene (DIPB) presents a unique challenge in Electrophilic Aromatic Substitution (EAS). While the isopropyl groups are electron-donating (activating the ring), they are sterically bulky. This creates a conflict between electronic activation (which invites reaction) and steric hindrance (which restricts access).

In a typical bromination targeting the aromatic ring (e.g., to synthesize 4-bromo-1,3-diisopropylbenzene), three primary failure modes occur:

-

Radical Deviation: Bromine attacks the benzylic hydrogen instead of the ring.

-

Dealkylation (The "Ipso" Attack): The isopropyl group is cleaved off by the Lewis Acid or HBr byproduct.

-

Regio-scrambling: Bromine adds to the sterically congested 2-position or leads to poly-bromination.

Diagnostic Pathways (Visual Guide)

The following diagram maps the critical decision points where your reaction diverges from the intended product to common impurities.

Figure 1: Reaction divergence based on environmental conditions. Green indicates the target pathway; red/yellow indicate failure modes.

Troubleshooting Guide & FAQs

Issue 1: The "Vanishing Alkyl" (Dealkylation)

Symptom: GC-MS shows peaks corresponding to bromocumene or bromobenzene, indicating the loss of an isopropyl group.

Mechanism: Ipso-substitution. The isopropyl carbocation is stable (

Q: Why am I losing my isopropyl group? A: You are likely using a Lewis acid that is too strong or the temperature is too high. The Friedel-Crafts alkylation is reversible.

-

Corrective Action: Switch from Aluminum Chloride (

) to a milder catalyst like Iron powder ( -

Protocol Check: Maintain reaction temperature between 0°C and 15°C . Dealkylation is thermodynamically favored at higher temperatures.

Issue 2: Benzylic Bromination (Impurity Formation)

Symptom: Formation of

Q: How do I stop the bromine from attacking the side chain? A: You must suppress the radical pathway.

-

Corrective Action: Wrap the reaction vessel in aluminum foil to exclude light.

-

Chemical Control: Ensure oxygen is not purged too aggressively (trace oxygen can inhibit radicals), or add a radical scavenger if the problem persists. However, simply excluding light and keeping the temperature low is usually sufficient [2].

Issue 3: Regioselectivity (Wrong Isomer)

Symptom: In 1,3-DIPB, you expect the bromine at the 4-position (para to one group, ortho to the other). You might see significant 2-bromo isomer (between the two isopropyls) or 5-bromo isomer.

Q: Why is the isomer ratio shifting? A: The 2-position is sterically "sandwiched" between two bulky isopropyl groups. Substitution here is highly unfavorable. The 4-position is sterically accessible and electronically activated.

-

Corrective Action: If you see 2-bromo isomers, it suggests the reaction temperature is high enough to overcome the steric activation energy barrier. Cool the reaction down.

-

Note: If you see the 5-bromo isomer (meta to both groups), your starting material might have isomerized, or the mechanism has shifted (highly unlikely in standard bromination).

Optimized Experimental Protocol

To minimize the side reactions described above, follow this standardized workflow.

Reagents:

-

Substrate: 1,3-Diisopropylbenzene (1.0 eq)

-

Brominating Agent: Elemental Bromine (

) (1.05 eq) -

Catalyst: Iron Powder (

) (3-5 mol%) or -

Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (

).

Step-by-Step Procedure:

| Step | Action | Technical Rationale |

| 1 | System Prep | Flame-dry glassware. Wrap the flask in aluminum foil . |

| 2 | Charge | Add DIPB, solvent, and Fe catalyst. Cool to 0°C . |

| 3 | Addition | Add |

| 4 | Scrubbing | Vent evolved HBr gas through a NaOH scrubber. |

| 5 | Quench | Pour into ice water/sodium bisulfite ( |

Quantitative Comparison of Side Reactions

The following table summarizes how conditions affect the impurity profile.

| Condition Variable | Major Impurity Formed | Mechanistic Cause |

| High Temperature (>40°C) | Dealkylated products (Cumene derivatives) | Reversibility of Friedel-Crafts alkylation (Thermodynamic control). |

| Strong Catalyst ( | Trans-alkylated products (Tri-isopropylbenzene) | Acid-catalyzed migration of isopropyl groups [1]. |

| Light Exposure | Benzylic Bromide ( | Homolytic fission of |

| Fast Addition of | Dibromo-DIPB | Localized excess of electrophile overcomes ring deactivation. |

References

- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

-

Master Organic Chemistry. (2018). Benzylic Bromination.

-

Chemistry LibreTexts. (2023). Electrophilic Aromatic Substitution - Bromination.

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2-Bromo-1,4-diisopropylbenzene

Welcome to the technical support center for the synthesis of 2-Bromo-1,4-diisopropylbenzene. This guide is specifically designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and best practices for managing the highly exothermic nature of this electrophilic aromatic substitution reaction. Our goal is to equip you with the knowledge to perform this synthesis safely, efficiently, and with high yield.

The bromination of 1,4-diisopropylbenzene is a classic example of an electrophilic aromatic substitution.[1][2] While effective, the reaction is notoriously exothermic, and without proper control, it can pose significant safety risks, including the potential for a runaway reaction.[3][4] This document provides a structured approach to understanding and mitigating these risks through detailed troubleshooting guides and frequently asked questions.

Troubleshooting Guide: Exotherm & Side Product Management

This section addresses specific issues you may encounter during the synthesis. Each problem is analyzed for its potential causes, followed by actionable recommendations grounded in chemical principles.

Issue 1: Uncontrolled, Rapid Temperature Increase (Runaway Reaction)

An uncontrolled temperature spike is the most critical hazard in this synthesis. It indicates that the rate of heat generation is exceeding the cooling system's capacity to remove it.[5]

-

Potential Cause 1: Rate of Bromine Addition is Too Fast.

-

Causality: The reaction's heat release is directly proportional to the rate at which the limiting reagent (bromine) is introduced and consumed. A rapid addition rate generates heat faster than it can be dissipated.

-

Recommended Action: Immediately cease the addition of bromine. For highly exothermic reactions, a slow, dropwise addition over several hours is crucial for maintaining control.[6][7] This ensures that the heat of reaction can be managed in real-time by the cooling apparatus.[8]

-

-

Potential Cause 2: Inadequate Cooling.

-

Causality: An inefficient cooling bath (e.g., insufficient ice, poor circulation) or a reaction vessel that is not adequately submerged will fail to remove heat effectively from the reaction medium.

-

Recommended Action: Ensure the reaction flask is immersed in a well-maintained cooling bath, such as an ice-water bath (for 0°C) or a dry ice-acetone bath (for lower temperatures).[7] A recirculating chiller provides the most precise temperature control. Verify that the coolant is circulating properly and is at the target temperature.

-

-

Potential Cause 3: Poor Mixing.

-

Causality: Inadequate stirring can lead to the formation of localized "hotspots" where the concentration of reagents is high, and the reaction accelerates in that specific area. This can also lead to an accumulation of unreacted bromine, which can then react suddenly.[9]

-

Recommended Action: Use a properly sized stir bar or an overhead mechanical stirrer to ensure vigorous and efficient mixing. The vortex created by stirring should be visible, indicating good circulation throughout the reaction mixture.

-

Issue 2: Low Yield of this compound

A low yield of the desired product can be frustrating and costly. The root cause often lies in suboptimal reaction conditions or workup procedures.

-

Potential Cause 1: Formation of Poly-brominated Byproducts.

-

Causality: The isopropyl groups on the benzene ring are activating, making the product, this compound, susceptible to further bromination. This is more likely to occur if there are localized areas of high bromine concentration or if the reaction temperature is too high.

-

Recommended Action: Strict adherence to a low reaction temperature (e.g., -5°C) is critical.[6] The slow, dropwise addition of a bromine solution, rather than neat bromine, helps maintain a low instantaneous concentration of the brominating agent, favoring mono-substitution.

-

-

Potential Cause 2: Incomplete Reaction.

-

Causality: While low temperatures are necessary to control the exotherm, excessively cold conditions can slow the reaction rate to a crawl, leading to incomplete conversion of the starting material.

-

Recommended Action: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC). If the reaction is stalled, ensure the catalyst (iron powder) is active. A slight, controlled increase in temperature may be necessary, but this should be done cautiously and only after ensuring the bromine addition is complete.

-

-

Potential Cause 3: Loss of Product During Workup.

-

Causality: The workup procedure involves several extraction and washing steps. Improper phase separation or using incorrect quenching agents can lead to product loss.

-

Recommended Action: After the reaction, decant the solution from the catalyst. Wash the organic layer with dilute acid (e.g., 3N HCl) to remove iron salts, followed by a wash with a reducing agent like sodium bisulfite solution to quench any unreacted bromine.[6] Finally, wash with water and brine to remove water-soluble impurities before drying and solvent removal.

-

Frequently Asked Questions (FAQs)